molecular formula C15H14ClN3O3 B11570050 2-[(4-Chlorophenoxy)methyl]-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile

2-[(4-Chlorophenoxy)methyl]-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11570050
M. Wt: 319.74 g/mol
InChI Key: YQACWFJREXOPQW-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenoxy)methyl]-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a chlorophenoxy group, a morpholine ring, and an oxazole ring, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenoxy)methyl]-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane.

    Oxazole Ring Formation: The chlorophenoxyalkane is then reacted with a suitable nitrile and an amine to form the oxazole ring. This step often requires the use of catalysts and specific reaction conditions such as elevated temperatures and controlled pH.

    Morpholine Addition: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, where the oxazole intermediate reacts with morpholine under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield by maintaining optimal reaction conditions throughout the process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenoxy)methyl]-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy and morpholine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(4-Chlorophenoxy)methyl]-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenoxy)methyl]-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Chlorophenoxy)methyl]-5-(2,6-dimethyl-4-morpholinyl)-1,3-oxazole-4-carbonitrile: Similar structure but with different substituents on the morpholine ring.

    2-[(4-Chlorophenoxy)methyl]-5-(piperidin-4-yl)-1,3-oxazole-4-carbonitrile: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

The uniqueness of 2-[(4-Chlorophenoxy)methyl]-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C15H14ClN3O3

Molecular Weight

319.74 g/mol

IUPAC Name

2-[(4-chlorophenoxy)methyl]-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C15H14ClN3O3/c16-11-1-3-12(4-2-11)21-10-14-18-13(9-17)15(22-14)19-5-7-20-8-6-19/h1-4H,5-8,10H2

InChI Key

YQACWFJREXOPQW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(N=C(O2)COC3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

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